1-Benzyl-4-methylpiperidin-3-ol
Overview
Description
The compound 1-Benzyl-4-methylpiperidin-3-ol is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest due to their presence in various bioactive molecules and pharmaceuticals. The benzyl group attached to the nitrogen atom and the methyl group at the fourth position on the piperidine ring are common modifications that can alter the biological activity and physical properties of the molecule.
Synthesis Analysis
The synthesis of 1-Benzyl-4-methylpiperidin-3-ol and related compounds has been explored in several studies. For instance, a palladium-catalyzed cross-coupling reaction was used to generate 3,4-unsaturated 4-arylpiperidines from 1-benzyl-3,4-unsaturated-4-piperidinyl benzyldimethylsilane, which could be a related precursor in the synthesis of 1-Benzyl-4-methylpiperidin-3-ol . Another study reported the synthesis of benzyl derivatives of heterocyclic amines, which could potentially be applied to the synthesis of 1-Benzyl-4-methylpiperidin-3-ol . Additionally, a regio- and stereospecific synthesis of trans-3-amino-1-benzylpiperidin-4-ols was achieved through the aminolysis of 1-benzyl-3,4-epoxypiperidine, which could be adapted for the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of piperidine derivatives, including those similar to 1-Benzyl-4-methylpiperidin-3-ol, has been investigated using various spectroscopic techniques. A series of 1-benzyl-3-alkyl-2,6-diarylpiperidin-4-ones were synthesized and characterized by mass, 1H, and 13C NMR spectral studies. The complete stereochemistry of one such compound was determined by 2D NMR techniques and single-crystal XRD analysis, revealing a chair conformation with equatorial orientation of all substituents .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions. For example, acid-catalyzed reactions of 2-vinylaniline derivatives with 1-benzylpiperidin-4-one led to the formation of new polycyclic indole derivatives, demonstrating the reactivity of the piperidine ring when functionalized with a benzyl group . This reactivity could be relevant for the chemical transformations of 1-Benzyl-4-methylpiperidin-3-ol.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their substituents. The crystal and molecular structure of a complex between a piperidine derivative and diethyl ether was studied by X-ray diffraction, providing insights into the intermolecular interactions and solid-state properties of such compounds . The synthesis of iminosugars, which are structurally related to 1-Benzyl-4-methylpiperidin-3-ol, was reported to proceed via nucleophilic cleavage of epoxypiperidines, indicating the potential for selective transformations based on the piperidine scaffold .
Scientific Research Applications
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
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1-Benzyl-4-methylpiperidin-3-ol 4-methylbenzenesulfonate : This compound has a CAS Number of 384338-21-0 and a molecular weight of 377.5. It’s stored at room temperature and has a purity of 95%. It’s a solid at room temperature .
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1-Benzyl-4-methylpiperidin-3-ol : This compound has a CAS Number of 384338-20-9 and a molecular weight of 205.3. It’s stored at room temperature and has a purity of 95%. It’s a liquid at room temperature .
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1-Benzyl-4-methylpiperidin-3-ol 4-methylbenzenesulfonate : This compound has a CAS Number of 384338-21-0 and a molecular weight of 377.5. It’s stored at room temperature and has a purity of 95%. It’s a solid at room temperature .
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1-Benzyl-4-methylpiperidin-3-ol : This compound has a CAS Number of 384338-20-9 and a molecular weight of 205.3. It’s stored at room temperature and has a purity of 95%. It’s a liquid at room temperature .
Safety And Hazards
The safety information for 1-Benzyl-4-methylpiperidin-3-ol indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . Precautionary measures should be taken to avoid contact with skin and eyes, and to avoid breathing mist/vapors/spray .
properties
IUPAC Name |
1-benzyl-4-methylpiperidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-7-8-14(10-13(11)15)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGQXVUZVXXWAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620739 | |
Record name | 1-Benzyl-4-methylpiperidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-methylpiperidin-3-ol | |
CAS RN |
384338-20-9 | |
Record name | 1-Benzyl-4-methylpiperidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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